molecular formula C18H15NO2 B8527632 2-(3-Hydroxyphenyl)-N-naphthylacetamide

2-(3-Hydroxyphenyl)-N-naphthylacetamide

Cat. No.: B8527632
M. Wt: 277.3 g/mol
InChI Key: NKCZGTDKVSDFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxyphenyl)-N-naphthylacetamide is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H15NO2/c20-15-8-3-5-13(11-15)12-18(21)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-11,20H,12H2,(H,19,21)

InChI Key

NKCZGTDKVSDFEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxyphenylacetic acid (3.04 g, 20 mmol) in dimethylformamide (30 mL) and 1-hydroxybenzotriazole (3.24 g, 24 mmol) at 0° C. under nitrogen was added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (4.60 g, 24 mmol). After 30 minutes, 1-aminonaphthyline (2.86 g, 20 mmol) was added, and the mixture was stirred overnight at room temperature. The reaction was quenched with 5% hydrochloride and extracted with ethyl acetate. The organic layer was washed with a 10% sodium carbonate solution, washed with brine, dried over MgSO4, filtered, and concentrated to provide the title compound (5.239 g, 94% yield): 1H NMR (DMSO-d6) 9.66 (br, 1H), 9.04 (s, 1H), 7.96 (dd, 1H), 7.85 (dd, 1H), 7.74 (dd, 1H), 7.68 (d, 1H), 7.18-7.49 (m, 3H), 7.16 (t, 1H), 6.92 (m 2H), 6.73 (d, 1H), 3.76 (s, 2H); ES-MS (m/z) 278 [M+H]+.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
94%

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